
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester, commonly known as Norbornene-2-carboxylic acid, is a cyclic organic compound that has a wide range of applications in the field of chemistry. It is a versatile compound that can be used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Norbornene-2-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with a nucleophile to form a covalent bond. This property makes it useful in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Norbornene-2-carboxylic acid has no known biochemical or physiological effects. However, its derivatives may have biological activity and can be used in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Norbornene-2-carboxylic acid in lab experiments is its versatility. It can be used in the synthesis of various organic compounds, including polymers and pharmaceuticals. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using Norbornene-2-carboxylic acid is that it can be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of Norbornene-2-carboxylic acid in scientific research. One area of interest is the development of new polymers with unique properties for various applications. Another area of interest is the development of new pharmaceuticals with improved efficacy and fewer side effects. Additionally, Norbornene-2-carboxylic acid can be used in the development of new catalysts for organic reactions.
Conclusion:
Norbornene-2-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it useful in the synthesis of various organic compounds, including polymers and pharmaceuticals. While there are limitations to its use, the future directions for the development of new polymers, pharmaceuticals, and catalysts make Norbornene-2-carboxylic acid an important compound in the field of chemistry.
Métodos De Síntesis
Norbornene-2-carboxylic acid can be synthesized through various methods. The most common method involves the reaction of norbornene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then hydrolyzed to obtain Norbornene-2-carboxylic acid. Other methods of synthesis include the reaction of norbornene with maleic acid, fumaric acid, or itaconic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Norbornene-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used in the synthesis of polymers, such as polynorbornene, which has unique physical and chemical properties. Polynorbornene is used in various applications such as drug delivery, tissue engineering, and coatings. Norbornene-2-carboxylic acid is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics.
Propiedades
Número CAS |
33791-58-1 |
|---|---|
Nombre del producto |
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester |
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
8-tricyclo[5.2.1.02,6]dec-3-enyl prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-4,8-12H,1,5-7H2 |
Clave InChI |
FUAUEJPEWIQMAI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2C=CC3 |
SMILES canónico |
C=CC(=O)OC1CC2CC1C3C2C=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



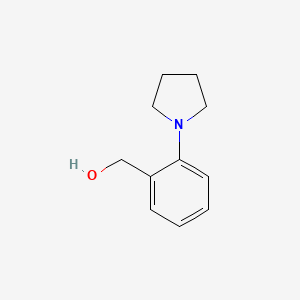
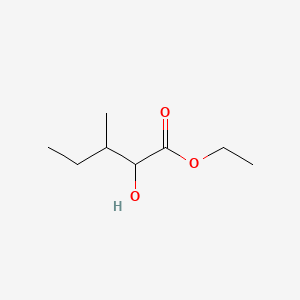
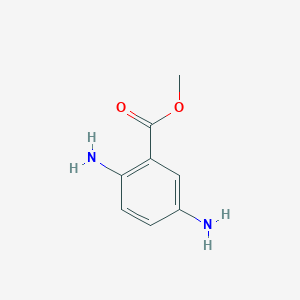
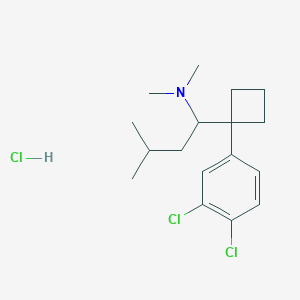
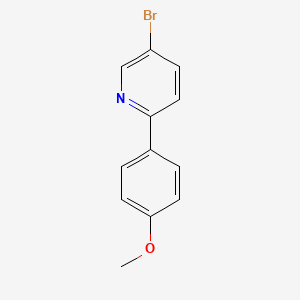
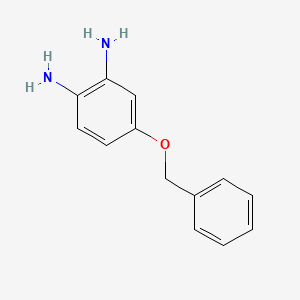
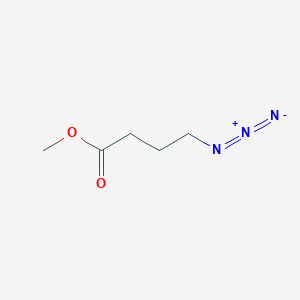
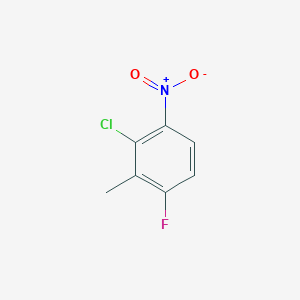
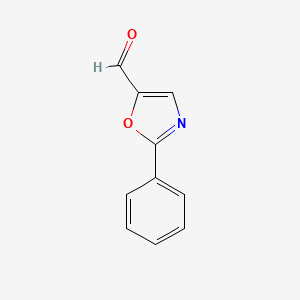
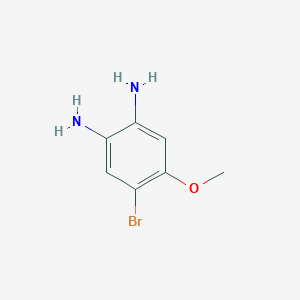
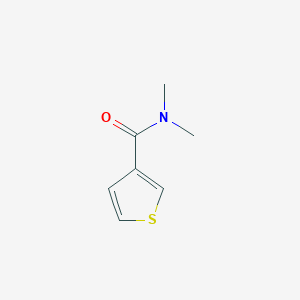
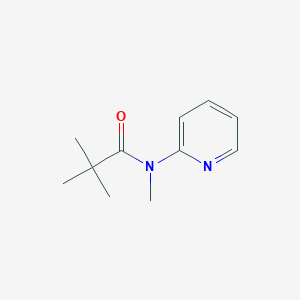
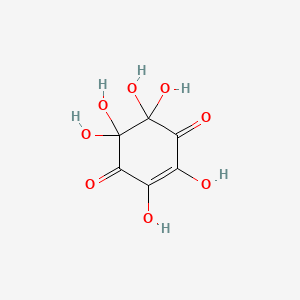
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)